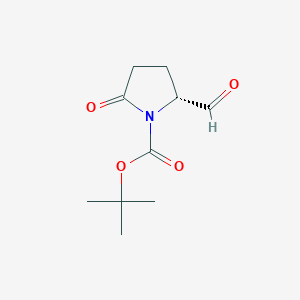
5-Butyl-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA The structure of this compound consists of a pyrimidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to synthesize pyrimidine derivatives . Another method involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-2-methylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butyl-2-methylpyrimidine serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor ligands. This compound may be explored for its interactions with biological macromolecules.
Medicine: Pyrimidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological pathways .
Comparación Con Compuestos Similares
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a butyl group.
5-Butyl-2-methylpyrimidine-4,6-diol: Contains additional hydroxyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 2-position can affect its interactions with other molecules, making it distinct from other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
5-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-6-10-8(2)11-7-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FFCLNNXINWIMGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


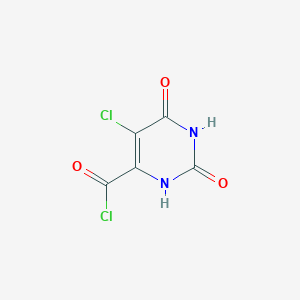
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
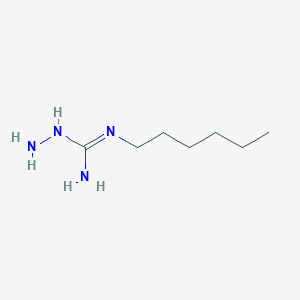
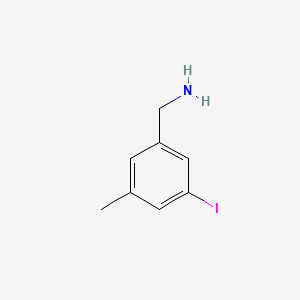
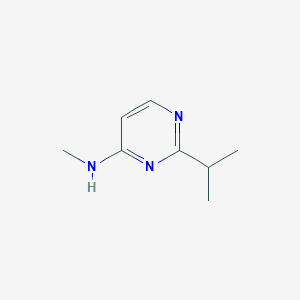
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
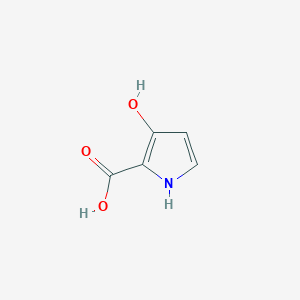
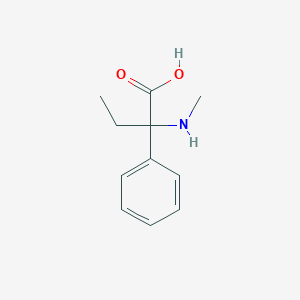
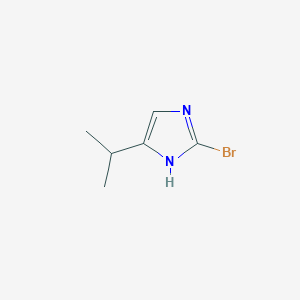
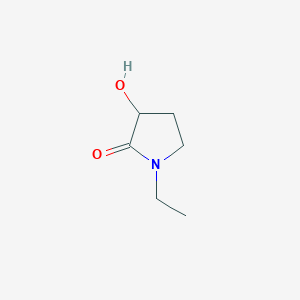

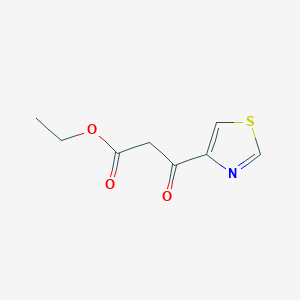
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
